N-terminally acetylated Leu-enkephalin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-terminally acetylated Leu-enkephalin is the N-terminally acetylated form of Leu-enkephalin. Leu-enkephalin is a five amino acid endogenous peptide that acts as an agonist at opioid receptors.

科学研究应用

Enhanced Proteolytic Stability

N-terminally acetylated Leu-enkephalin shows a significant increase in proteolytic stability, as evidenced by its resistance to hydrolysis by aminopeptidase M. Studies using high-performance liquid chromatography and mass spectrometry reveal that less than 10% of acetylated Leu-enkephalin is hydrolyzed after 30 minutes, and only a maximum of 54% is hydrolyzed after 8 hours, highlighting its enhanced stability compared to non-acetylated forms (Jayawardene & Dass, 1999).

Neurotransmission and Pain Modulation

Leu-enkephalin plays a role as an opioid peptide modulating nociception in the spinal cord. Its role in both pre- and postsynaptic interactions has been explored. Ultrastructural localization studies in the monkey dorsal horn suggest that neurons containing Leu-enkephalin may modulate nociception directly by synapsing with spinothalamic tract cells and interacting with primary afferent terminals (Aronin et al., 1981).

Structural Studies and Opiate Receptor Affinity

Research has focused on understanding the structural behavior of Leu-enkephalin and its interaction with opiate receptors. NMR studies have contributed to understanding the conformational behavior of Leu-enkephalin, which is crucial for its interaction with receptors. These studies aid in understanding the structure-activity relationship of this peptide (Garbay‐Jaureguiberry et al., 1977).

Role in Oxidative Processes

Enkephalins, including Leu-enkephalin, interact with reactive oxygen species. This interaction leads to the formation of opiomelanin pigments, suggesting a possible route for opiomelanin synthesis without enzyme intervention. This highlights an additional role of enkephalins in oxidative processes within the body (Fontana et al., 2001).

Drug Delivery and Stability Enhancement

Research into prodrugs of Leu-enkephalin, such as the synthesis of 4-imidazolidinone prodrugs, aims to enhance the stability and delivery of Leu-enkephalin. These prodrugs show promise in providing global stabilization against degradation at the blood-brain barrier and in plasma, potentially making them suitable for intravenous delivery to target areas like the brain (Bak et al., 1999).

属性

产品名称 |

N-terminally acetylated Leu-enkephalin |

|---|---|

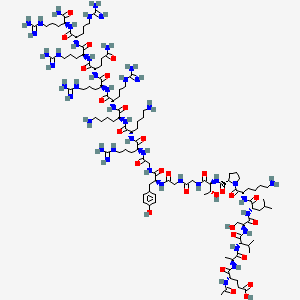

分子式 |

C₃₀H₃₉N₅O₈ |

分子量 |

597.66 |

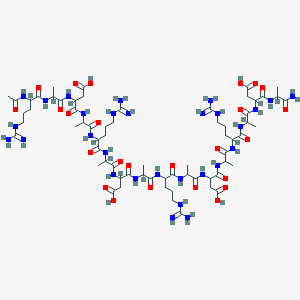

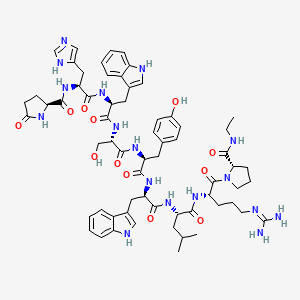

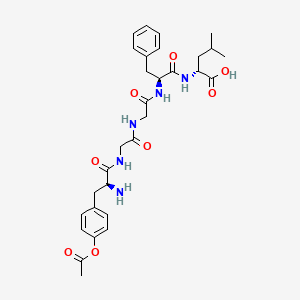

序列 |

One Letter Code: Ac-LYGGLFDL-COOH |

同义词 |

Ac-L-Tyr-Gly-Gly-L-Phe-D-Leu-COOH |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。